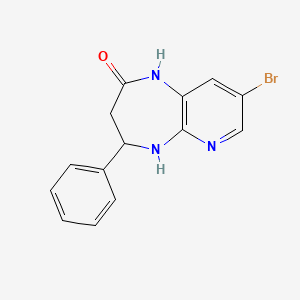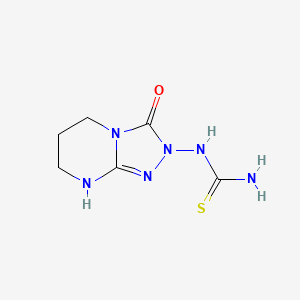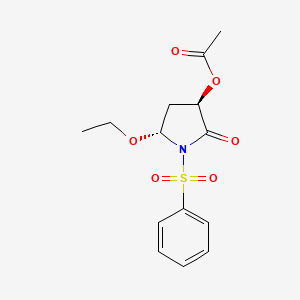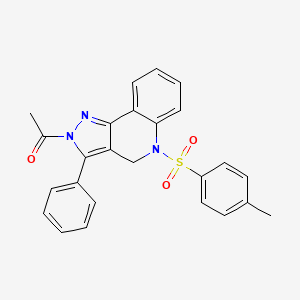
Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound It features a benzene ring substituted with various functional groups, including difluoro-iodoethoxy, phenyl, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves multiple steps. The key starting materials include 1,1-difluoro-2-iodoethane and phenol derivatives. The synthetic route typically involves:
Nucleophilic Substitution: The reaction between 1,1-difluoro-2-iodoethane and a phenol derivative under basic conditions to form the difluoro-iodoethoxy group.
Ether Formation:
Alkylation: The final step involves the alkylation of the benzene ring with the prepared intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methylpropoxy groups.
Reduction: Reduction reactions can target the difluoro-iodoethoxy group, potentially converting it to a difluoroethoxy group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the benzene ring.
Applications De Recherche Scientifique
Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets. The difluoro-iodoethoxy group can participate in halogen bonding, while the phenoxy and methylpropoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Benzene, 1-((2-(4-(1,1-difluoro-2-chloroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Uniqueness
The presence of the difluoro-iodoethoxy group in Benzene, 1-((2-(4-(1,1-difluoro-2-iodoethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- distinguishes it from similar compounds. This group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
80844-25-3 |
|---|---|
Formule moléculaire |
C25H25F2IO3 |
Poids moléculaire |
538.4 g/mol |
Nom IUPAC |
1-(1,1-difluoro-2-iodoethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H25F2IO3/c1-24(2,20-11-13-22(14-12-20)31-25(26,27)17-28)18-29-16-19-7-6-10-23(15-19)30-21-8-4-3-5-9-21/h3-15H,16-18H2,1-2H3 |
Clé InChI |
OHDSWHYVRWDADI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(CI)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dichloro-2-(5,7-dichloro-4-methyl-3-oxobenzo[B]thien-2(3H)-ylidene)-1,2-dihydro-3H-indol-3-one](/img/structure/B12767993.png)











